molecular formula C23H19N3O4S2 B2568046 methyl 4-(2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate CAS No. 1291856-09-1

methyl 4-(2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2568046
CAS No.: 1291856-09-1
M. Wt: 465.54
InChI Key: PXNXSGNGRJVKID-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core, substituted at position 3 with a 2-methylphenyl group, and at position 2 with a sulfanyl acetamido linker connected to a methyl benzoate ester (Figure 1). The thienopyrimidinone scaffold is notable for its electronic properties, combining sulfur-containing thiophene and pyrimidinone moieties, which are often exploited in medicinal chemistry for kinase inhibition or antimicrobial activity .

Properties

IUPAC Name

methyl 4-[[2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S2/c1-14-5-3-4-6-18(14)26-21(28)20-17(11-12-31-20)25-23(26)32-13-19(27)24-16-9-7-15(8-10-16)22(29)30-2/h3-12H,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNXSGNGRJVKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes selective oxidation to sulfoxides or sulfones using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions. This modifies electronic properties while retaining the thienopyrimidine scaffold.

Reaction TypeReagents/ConditionsMajor ProductsReferences
SulfoxideH₂O₂ (30%), H⁺, 60°C, 4hSulfoxide derivative (R-SO-R')
SulfoneKMnO₄, H₂O, 80°C, 6hSulfone derivative (R-SO₂-R')

Reduction Reactions

Sodium borohydride (NaBH₄) selectively reduces the acetamido carbonyl group to a methylene (-CH₂-) unit without affecting the thienopyrimidine ring. Lithium aluminum hydride (LiAlH₄) reduces the ester group to a primary alcohol.

Reaction TypeReagents/ConditionsMajor ProductsReferences
Carbonyl reductionNaBH₄, MeOH, RT, 2hReduced acetamido intermediate
Ester reductionLiAlH₄, THF, 0°C→RT, 6hBenzyl alcohol derivative

Substitution Reactions

The sulfanyl group participates in nucleophilic substitution with alkyl halides (e.g., benzyl chloride) under basic conditions (K₂CO₃/DMF), yielding alkylsulfanyl analogs .

Reaction TypeReagents/ConditionsMajor ProductsReferences
AlkylationR-X (X=Cl, Br), K₂CO₃, DMF, 80°CAlkylsulfanyl derivatives
AcylationAcyl chloride, pyridine, RTAcylated sulfanyl intermediates

Hydrolysis Reactions

Acidic or basic hydrolysis cleaves the methyl ester to a carboxylic acid. This is critical for generating bioactive metabolites.

Reaction TypeReagents/ConditionsMajor ProductsReferences
Acid hydrolysisHCl (6M), reflux, 12h4-(2-{[...]sulfanyl}acetamido)benzoic acid
Base hydrolysisNaOH (2M), EtOH, 60°C, 8hSodium carboxylate salt

Research Findings

  • Antimicrobial Activity : Derivatives generated via substitution (e.g., benzimidazole-linked analogs) show enhanced activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .

  • Stability : The compound is stable in DMSO but hydrolyzes rapidly in alkaline aqueous solutions (t₁/₂ < 2h at pH 10).

  • Synthetic Utility : Intermediate products from reduction/hydrolysis are used to prepare radiopharmaceuticals via ¹⁸F-labeling.

Mechanistic Insights

  • Sulfanyl Reactivity : The sulfur atom’s lone pairs facilitate nucleophilic attacks, making it a hotspot for alkylation/acylation.

  • Electronic Effects : Electron-withdrawing groups on the thienopyrimidine ring accelerate substitution rates (Hammett σ⁺ = +0.78).

This reactivity profile underscores the compound’s versatility as a scaffold for drug discovery and materials science. Further studies on regioselective functionalization are warranted to expand its applications.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of thieno[3,2-d]pyrimidine derivatives, including methyl 4-(2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate. The compound has shown promise as an EZH2 inhibitor, which plays a crucial role in cancer cell proliferation and survival. For instance, a study demonstrated that modifications to the thieno[3,2-d]pyrimidine scaffold resulted in compounds with significant antiproliferative activity against various cancer cell lines (IC50 values ranging from 0.55 μM to 1.68 μM) while exhibiting low toxicity towards normal cells .

Other Biological Activities

Beyond antitumor effects, thieno[3,2-d]pyrimidine derivatives have been investigated for their antimicrobial properties. Some studies have reported selective activity against various microbial strains, indicating potential applications as antifungal agents . The ability of these compounds to interact with multiple biological targets makes them suitable candidates for further development in both cancer therapy and infectious disease management.

Summary of Research Findings

Study Findings
Zhang et al. (2023)Identified potent antitumor activity against several cancer cell lines; low toxicity observed in normal cells .
Klein et al. (2014)Evaluated antiproliferative effects; compounds induced apoptosis in leukemia cells .
Recent SAR StudiesHighlighted critical functional groups necessary for enhanced biological activity .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Thieno[3,2-d]pyrimidinone vs. Quinazolinone

Compounds with quinazolinone cores (e.g., 4-oxoquinazolin-3(4H)-yl derivatives) share the pyrimidinone structure but lack the fused thiophene ring. highlights S-substituted 2-mercaptoquinazolin-4(3H)-ones, where sulfanyl groups at position 2 are linked to benzenesulfonamides. These compounds exhibit distinct electronic profiles due to the absence of the thiophene sulfur, which may reduce π-stacking interactions in biological systems. For example, 4-(2-(2-(methylthio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (Compound 2 in ) shows moderate COX-2 inhibition, whereas thienopyrimidinones are more commonly associated with tyrosine kinase targeting .

Thieno[3,2-d]pyrimidinone vs. Chromen-4-one

describes a chromen-4-one core fused with a pyrazolo[3,4-d]pyrimidine. Chromenones (e.g., 5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl derivatives) are planar, oxygen-rich structures with strong fluorescence properties, often used in imaging or estrogen receptor modulation. Their binding modes differ significantly from sulfur-containing thienopyrimidinones, which prioritize hydrophobic interactions .

Substituent Effects

Position of Methyl Group on Phenyl Ring

The target compound’s 2-methylphenyl substituent contrasts with the 4-methylphenyl analog in (ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate). In contrast, the para-methyl derivative may enhance π-π stacking due to better alignment with aromatic residues in enzyme active sites .

Ester Group Variations (Methyl vs. Ethyl)

Replacing the methyl ester with an ethyl ester (as in ) increases molecular weight by 14 Da and lipophilicity (logP +0.5), which could improve membrane permeability but reduce aqueous solubility. Methyl esters are generally more metabolically stable, as ethyl esters are prone to faster hydrolysis by esterases .

Data Table: Key Comparisons

Compound Name Core Structure Substituents Molecular Weight logP (Predicted) Key Activity
Methyl 4-(2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate Thieno[3,2-d]pyrimidinone 2-methylphenyl, methyl ester 489.54 3.8 Kinase inhibition (hypothetical)
Ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate Thieno[3,2-d]pyrimidinone 4-methylphenyl, ethyl ester 503.57 4.3 Not reported
4-(2-(2-(Methylthio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide Quinazolinone methylthio, benzenesulfonamide 361.44 2.1 COX-2 inhibition
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Chromen-4-one fluorophenyl, pyrazolopyrimidine 589.1 4.9 Anticancer (hypothetical)

Research Findings and Implications

  • Steric Effects : The 2-methylphenyl group in the target compound may limit binding to shallow active sites compared to 4-methylphenyl analogs, as seen in kinase inhibitors like imatinib .
  • Metabolic Stability : Methyl esters exhibit slower hydrolysis rates than ethyl esters, suggesting superior pharmacokinetics for the target compound .
  • Activity Trends: Thienopyrimidinones generally outperform quinazolinones in kinase selectivity due to enhanced hydrophobic interactions, though quinazolinones remain popular for antimicrobial applications .

Biological Activity

Methyl 4-(2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has attracted attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound belongs to the thieno[3,2-d]pyrimidine family, which is known for its diverse biological activities. The structural components of this compound include:

  • Thieno[3,2-d]pyrimidine core : This moiety is often linked to various biological activities including anticancer and antimicrobial properties.
  • Sulfanyl group : Enhances reactivity and may influence biological interactions.
  • Acetamido and benzoate substituents : These groups may contribute to the compound's solubility and interaction with biological targets.

Antiproliferative Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • A study highlighted that specific thieno[3,2-d]pyrimidine compounds demonstrated cytotoxic effects on leukemia cell lines by inducing apoptosis. The compounds were shown to inhibit cell proliferation effectively and could be promising candidates for cancer therapy .

Table 1: Antiproliferative Activity of Thieno[3,2-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism
12eSU-DHL-60.55Apoptosis induction
12eWSU-DLCL-20.95Apoptosis induction
12eK5621.68Apoptosis induction

Antimicrobial Activity

The antimicrobial potential of thieno[3,2-d]pyrimidine derivatives has also been explored. Studies have reported selective inhibition against various microbial strains:

  • Compounds within this class have shown activity against clinical strains of Cryptococcus neoformans, indicating their potential as antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Research has indicated that:

  • The presence of specific functional groups at certain positions on the thieno[3,2-d]pyrimidine scaffold significantly influences biological activity. For instance, halogen substitutions at the C4 position were found to enhance antiproliferative effects .

Case Studies

Several studies have provided insights into the biological activity of thieno[3,2-d]pyrimidine derivatives:

  • Anticancer Screening : A study screened a library of compounds for anticancer activity using multicellular spheroids as a model system. This approach allowed for a more physiologically relevant assessment of drug efficacy .
  • Inhibition Studies : Another investigation focused on ATR kinase inhibition by thieno[3,2-d]pyrimidines, highlighting their potential as therapeutic agents in cancer treatment .

Q & A

Basic: What are the recommended synthetic routes for methyl 4-(2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate, and how can purity be optimized?

Answer:
The compound can be synthesized via a multi-step approach:

Thienopyrimidinone Core Formation : Start with cyclization of 2-aminothiophene-3-carboxylic acid derivatives with 2-methylphenyl isocyanate under reflux conditions (e.g., DMF, 120°C) to form the 4-oxo-thieno[3,2-d]pyrimidine scaffold .

Sulfanyl Acetamide Linkage : Introduce the sulfanyl group via nucleophilic substitution using thioglycolic acid, followed by coupling with methyl 4-aminobenzoate using EDC/HOBt in dichloromethane .

Purity Optimization : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC and confirm final structure with HRMS and ¹H/¹³C NMR .

Advanced: How can regioselectivity challenges during the synthesis of the thieno[3,2-d]pyrimidinone core be addressed?

Answer:
Regioselectivity in thienopyrimidinone formation is influenced by steric and electronic factors:

  • Substituent Positioning : The 2-methylphenyl group at position 3 directs cyclization via steric hindrance, favoring the [3,2-d] isomer over [2,3-d]. Confirmed by X-ray crystallography in analogous compounds .
  • Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance intramolecular cyclization by stabilizing transition states.
  • Catalytic Additives : Use of p-toluenesulfonic acid (PTSA) minimizes side reactions, improving yield to ~78% .

Basic: What analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Answer:

  • NMR Spectroscopy : ¹H NMR should show distinct peaks for the methyl ester (δ 3.8–3.9 ppm), thienopyrimidinone aromatic protons (δ 7.2–8.1 ppm), and sulfanyl acetamide NH (δ 10.2 ppm) .
  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to confirm molecular ion [M+H]⁺. Expect m/z ~494.2 (calculated via PubChem data) .
  • FT-IR : Key bands include C=O (1680–1720 cm⁻¹) and S–C (650–700 cm⁻¹) .

Advanced: How can contradictory spectral data (e.g., unexpected NOE correlations in NMR) be resolved for this compound?

Answer:

  • Dynamic NMR Studies : Perform variable-temperature NMR to assess conformational flexibility in the sulfanyl acetamide linkage, which may cause anomalous NOE signals .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure. For example, analogous compounds show planar thienopyrimidinone cores with dihedral angles <10° between aromatic rings .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16, B3LYP/6-31G*) to identify discrepancies .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

  • Kinase Inhibition Assays : Screen against EGFR or VEGFR2 kinases using fluorescence polarization (IC₅₀ determination) due to structural similarity to known thienopyrimidinone inhibitors .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control.
  • Solubility Profiling : Perform shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Answer:

  • Fragment Replacement : Modify the 2-methylphenyl group (e.g., replace with 4-fluorophenyl or pyridyl) to assess impact on kinase selectivity .
  • Isosteric Substitution : Replace the sulfanyl group with selenyl or oxygen analogs to study electronic effects on bioactivity .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide derivatives) to evaluate targeted protein degradation .

Basic: What storage conditions are recommended to maintain compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the methyl ester group.
  • Solvent : For long-term storage, dissolve in DMSO (10 mM) and aliquot to minimize freeze-thaw cycles .

Advanced: What mechanistic insights can be gained from studying oxidative degradation pathways?

Answer:

  • Forced Degradation Studies : Expose to H₂O₂ (3%, 40°C) and monitor via LC-MS. Major degradation products likely include sulfoxide derivatives (m/z +16) and benzoic acid from ester hydrolysis .
  • Radical Scavenger Tests : Add antioxidants (e.g., BHT) to confirm radical-mediated degradation.
  • Computational Prediction : Use software like SPARC to estimate oxidation potentials and identify vulnerable sites .

Advanced: How can contradictions between computational docking results and experimental bioactivity data be reconciled?

Answer:

  • Ensemble Docking : Account for protein flexibility by docking into multiple receptor conformations (e.g., from MD simulations) .
  • Solvent Effects : Include explicit water molecules in docking simulations to improve binding affinity predictions.
  • Post-Hoc Analysis : Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics (kₒₙ/kₒff) and confirm docking poses .

Basic: What guidelines should inform the design of dose-response experiments for this compound?

Answer:

  • Dose Range : Use 10 concentrations spanning 0.1–100 μM, log-spaced for IC₅₀ accuracy.
  • Controls : Include vehicle (DMSO ≤0.1%) and reference inhibitors (e.g., gefitinib for EGFR).
  • Replicates : Perform triplicate measurements to assess variability. Statistical analysis via GraphPad Prism (nonlinear regression, Hill equation) .

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